

A Comprehensive Technical Guide to 1,3,5-Pentanetriol: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *Pentanetriol*

Cat. No.: *B14693764*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 1,3,5-**Pentanetriol** (CAS No: 4328-94-3). It is a valuable resource for professionals in research and drug development who utilize polyol compounds as key intermediates and building blocks in complex molecular synthesis.

Core Physical and Chemical Properties

1,3,5-**Pentanetriol** is a triol, a type of alcohol containing three hydroxyl groups, which defines its characteristic properties such as high polarity and the ability to form multiple hydrogen bonds. These attributes make it a versatile intermediate in various chemical syntheses.^[1] It is described as a colorless oil and is slightly soluble in water and methanol.^{[1][2]}

Quantitative Data Summary

The following tables summarize the key physical, chemical, and computed properties of 1,3,5-**Pentanetriol**, compiled from various sources.

Table 1: Physical and Chemical Properties of 1,3,5-**Pentanetriol**

Property	Value	Source(s)
CAS Number	4328-94-3	[3] [4]
Molecular Formula	C5H12O3	[3]
Molecular Weight	120.15 g/mol	[3] [4]
Appearance	Oil	[1] [2]
Color	Colourless	[1] [2]
Boiling Point	164.15°C (rough estimate) 320.2°C at 760 mmHg	[1] [5]
Density	1.1291 g/cm ³ 1.155 g/cm ³	[1] [5]
Refractive Index	1.4785 1.484	[1] [5]
Solubility	Methanol (Slightly), Water (Slightly)	[1] [2]
pKa	14.36 ± 0.20 (Predicted)	[1] [2]
Flash Point	166.1°C	[5]
Vapor Pressure	2.62E-05 mmHg at 25°C	[5]
Storage Temperature	Refrigerator, under inert atmosphere	[1] [2]

Table 2: Computed and Thermodynamic Properties

Property	Value	Source(s)
Hydrogen Bond Donor Count	3	[6]
Hydrogen Bond Acceptor Count	3	[6]
Rotatable Bond Count	4	[6]
Topological Polar Surface Area	60.7 Å ²	[6]
XLogP3	-1	[6]
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-421.68 kJ/mol	[7]
Enthalpy of Formation at Standard Conditions ($\Delta_f H^\circ_{\text{gas}}$)	-608.50 kJ/mol	[7]
Enthalpy of Fusion at Standard Conditions ($\Delta_{\text{fus}} H^\circ$)	17.45 kJ/mol	[7]
Enthalpy of Vaporization at Standard Conditions ($\Delta_{\text{vap}} H^\circ$)	76.37 kJ/mol	[7]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of 1,3,5-**Pentanetriol** are not readily available in public literature. However, a general synthetic pathway has been described.

General Synthesis Protocol: Multi-step Reduction

A common route to synthesize 1,3,5-**Pentanetriol** involves a multi-step reduction process starting from diethyl 1,3-acetonedicarboxylate.[8] An alternative efficient method utilizes a modified borane-dimethyl sulfide (BMS) reducing system to produce the triol from a precursor in high yield.[9]

The general synthetic sequence involves:[8]

- **Initial Reduction:** The starting material, diethyl 1,3-acetonedicarboxylate, is reduced using sodium borohydride (NaBH_4) in methanol. This step typically targets the ketone functional group.
- **Protection of Secondary Alcohol:** The resulting secondary hydroxyl group is protected to prevent it from reacting in the subsequent reduction step. This is often achieved using dihydropyran (DHP) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA).
- **Reduction of Esters:** The ester groups at the ends of the molecule are then reduced to primary alcohols. A strong reducing agent like lithium aluminum hydride (LiAlH_4) in an ether solvent is used for this transformation.
- **Deprotection:** The protecting group on the secondary alcohol is removed to yield the final 1,3,5-**Pentanetriol** product. This is typically accomplished through acid-catalyzed hydrolysis.
- **Purification:** The final product is purified, for which azeotropic distillation can be employed to remove water.^[8]

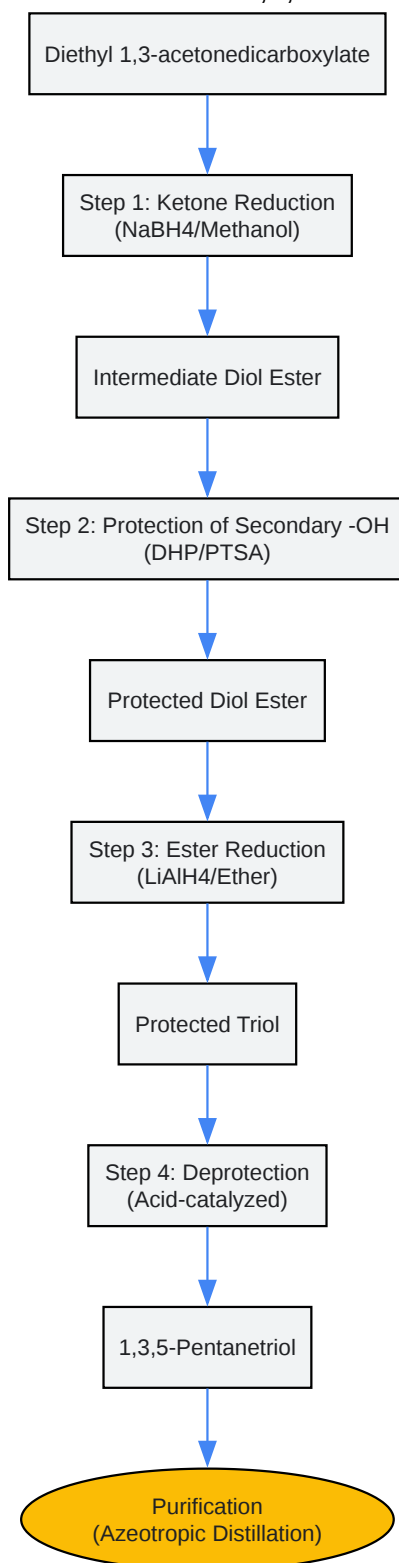
Characterization of the final product and intermediates is performed using standard analytical techniques such as ^1H -NMR and ^{13}C -NMR spectroscopy.^[8]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 1,3,5-**Pentanetriol** from diethyl 1,3-acetonedicarboxylate.

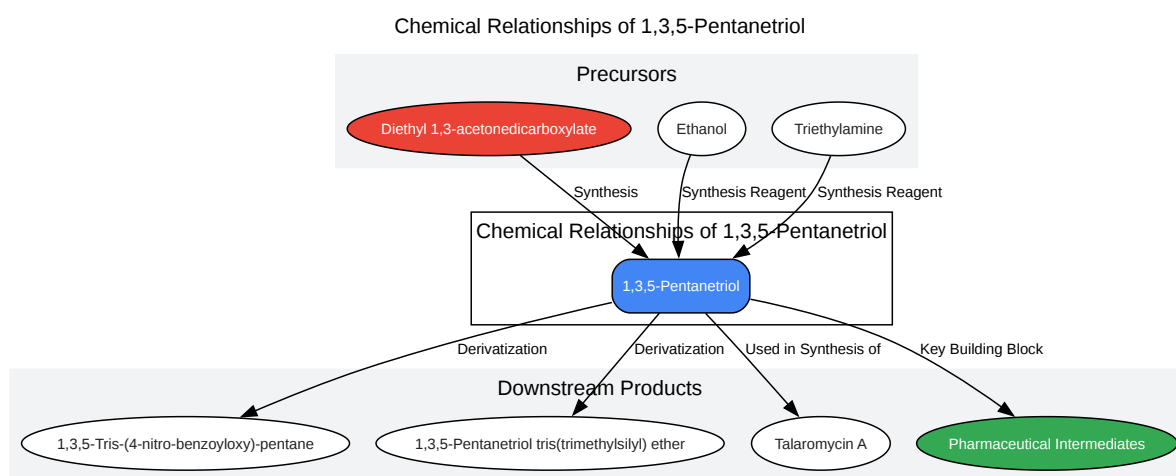
Synthesis Workflow of 1,3,5-Pentanetriol

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Caption: General workflow for the synthesis of 1,3,5-Pentanetriol.

Chemical Relationships: Precursors and Products

1,3,5-Pentanetriol serves as a central building block for more complex molecules. The diagram below shows its relationship with its key precursors and some of its downstream products.



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Caption: Precursors and downstream applications of 1,3,5-Pentanetriol.

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References

- 1. Proton transfer in polyol dimers: theoretical model and preliminary experimental approach [abq.org.br]
- 2. 1,3,5-Pentanetriol, 3-methyl- | C₆H₁₄O₃ | CID 24219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. guidechem.com [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4328-94-3|1,3,5-Pentanetriol| Ambeed [ambeed.com]
- 7. rsc.org [rsc.org]
- 8. Miriamin, a defensive diterpene from the eggs of a land slug (Arion sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3,5-Pentanetriol [webbook.nist.gov]
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